Cas no 67037-37-0 (Eflornithine)
Eflornithine structure
Product Name:Eflornithine
CAS-nummer:67037-37-0
MF:C6H12F2N2O2
MW:182.168488502502
CID:58533
PubChem ID:3009
Update Time:2025-04-18
Eflornithine Chemische en fysische eigenschappen
Naam en identificatie
-
- Eflornithine
- DL-ALPHA-DIFLUOROMETHYLORNITHINE
- DIFLUOROMETHYLORNITHINE
- EFLORNITINE
- DFMO
- H-DL-(F2ME)ORN-OH
- H-DL-(ALPHA-DIFLUOROMETHYL)ORN-OH
- H-ALPHA-DIFLUORO-ME-DL-ORN-OH
- ALPHA-DIFLUOROMETHYL-DL-ORNITHINE
- ALPHA-DIFLUORO-ME-DL-ORNITHINE
- D,L-2-DIFLUOROMETHYLORNITHINE
- H-DL-(A-DIFLUOROMETHYL)ORN-OH
- Eflornithine base
- 2-(Difluoromethyl)ornithine
- CHEMBL830
- EFLORNITHINE [VANDF]
- UNII-ZQN1G5V6SR
- P01CX03
- EN300-150187
- EFLORNITHINE [WHO-DD]
- CCG-204521
- HSCI1_000267
- FT-0630795
- BDBM50028197
- Eflornithinum
- CHEBI:41948
- Q424751
- (RS)-2,5-diamino-2-(difluoromethyl)pentanoic acid
- SR-01000076229
- DL-Ornithine, 2-(difluoromethyl)-
- BCP10516
- Eflornitina
- DTXCID70467
- MDL 71782
- DL-alpha-(Difluoromethyl)ornithine
- RFI 7178
- GTPL5176
- 2-(difluoromethyl)-2,5-diaminopentanoic acid;
- Difluromethylornithine
- DFMO (growth regulator)
- Eflornitina [Spanish]
- NCGC00015316-03
- DFMO HCl
- HY-B0744
- NS00006082
- Eflornithinum (Latin)
- 2-(difluoromethyl)ornithine (DMFO)
- D11AX16
- Ornithine, alpha-Difluoromethyl
- L-DFMO;L-RMI71782;L-alpha-difluoromethylornithine
- AKOS006281180
- 70050-56-5
- 70052-12-9
- A936641
- DTXSID3020467
- D07883
- .ALPHA.-DIFLUOROMETHYLORNITHINE
- NCGC00162152-01
- NSC-337250
- CCRIS 3295
- 2-(Difluoromethyl)-DL-ornithine
- DB06243
- Ornithine, 2-(difluoromethyl)-
- FT-0775156
- .alpha.-DFMO HCl
- 2,5-diamino-2-(difluoromethyl)pentanoic acid.
- DL-.alpha.-Difluoromethylornithine
- L-DFMO;L-RMI71782;L--difluoromethylornithine
- alpha difluoromethylornithine
- alpha-(Difluoromethyl)-DL-ornithine
- 67037-37-0
- alpha,delta-Diamino-alpha-(difluoromethyl)valeric acid
- FT-0720946
- EFLORNITHINE [INN]
- Eflornithine free base
- BRN 2250529
- alpha Difluoromethyl Ornithine
- SCHEMBL26327
- Ornidyl
- SR-01000076229-10
- (-)-2-Difluoromethylornithine
- 2-(difluoromethyl)-L-ornithine
- EFLORNITHINE [EMA EPAR]
- (RS)-eflornithine
- NCGC00015316-02
- DL-Ornithine, monohydrochloride
- SDCCGSBI-0050414.P002
- RMI 71782
- alpha-Difluoromethylornithine
- N-Difluoromethylornithine
- 70052-12-9 (free base)
- ZQN1G5V6SR
- Eflornithine (INN)
- HSDB 7923
- MFCD00221766
- DL alpha Difluoromethylornithine
- alpha-DFMO
- Lopac0_000429
- Eflornithine [INN:BAN]
- 2,5-diamino-2-(difluoromethyl)pentanoic acid
- NCGC00015316-06
- Eflornithinum [Latin]
- EFLORNITHINE [MI]
- NSC337250
- Vaniqa
- 2-difluoromethyl-2,5-diaminopentanoic acid
- NCGC00015316-15
- C07997
- alpha-difluoromethyl ornithine
-
- Inchi: 1S/C6H12F2N2O2/c7-4(8)6(10,5(11)12)2-1-3-9/h4H,1-3,9-10H2,(H,11,12)
- InChI-sleutel: VLCYCQAOQCDTCN-UHFFFAOYSA-N
- LACHT: FC(C(C(=O)O)(CCCN)N)F
Berekende eigenschappen
- Exacte massa: 182.087
- Monoisotopische massa: 182.087
- Aantal isotopen atomen: 0
- Aantal waterstofbonddonors: 3
- Aantal waterstofbondacceptatoren: 6
- Zware atoomtelling: 12
- Aantal draaibare bindingen: 5
- Complexiteit: 166
- Aantal covalent gebonden eenheden: 1
- Gedefinieerd atoomstereocentrumaantal: 0
- Ongedefinieerd atoomstereocentrumaantal: 1
- Gedefinieerd stereocenter aantal obligaties: 0
- Ongedefinieerd stereocenter aantal bindingen: 0
- Oppervlakte lading: 0
- Aantal tautomers: none
- XLogP3: -2.9
- Topologisch pooloppervlak: 89.3A^2
Experimentele eigenschappen
- Kleur/vorm: 结晶。
- Dichtheid: 1.1800 (estimate)
- Kookpunt: 347 °C at 760 mmHg
- Vlampunt: 163.7 °C
- Brekindex: 1.462
- PSA: 89.34000
- LogboekP: 1.17310
- Oplosbaarheid: 未确定
Eflornithine Gerelateerde literatuur
-
Andreas Nenning,Manuel Holzmann,Jürgen Fleig,Alexander K. Opitz Mater. Adv., 2021,2, 5422-5431
-
Olga Guselnikova,Gérard Audran,Jean-Patrick Joly,Andrii Trelin,Evgeny V. Tretyakov,Vaclav Svorcik,Oleksiy Lyutakov,Sylvain R. A. Marque Chem. Sci., 2021,12, 4154-4161
-
Jason Y. C. Lim,Yong Yu,Guorui Jin,Kai Li,Yi Lu,Jianping Xie Nanoscale Adv., 2020,2, 3921-3932
-
J. Zagora,M. Voslař,L. Schreiberová,I. Schreiber Phys. Chem. Chem. Phys., 2002,4, 1284-1291
-
J. Matthew Kurley,Phillip W. Halstenberg,Abbey McAlister,Stephen Raiman,Richard T. Mayes RSC Adv., 2019,9, 25602-25608
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